molecular formula C10H11F3N2O2 B7868877 2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide

Cat. No.: B7868877
M. Wt: 248.20 g/mol
InChI Key: HHCHJUIHSNHGJM-UHFFFAOYSA-N
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Description

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The synthesis of 2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide involves specific reaction conditions and routes. While detailed synthetic routes are proprietary, general methods include:

Chemical Reactions Analysis

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological assays and experiments to study cellular processes and interactions.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial products and materials .

Mechanism of Action

The mechanism of action of 2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15-9(16)5-17-8-3-2-6(14)4-7(8)10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCHJUIHSNHGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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